molecular formula C10H15F3N2O3 B1524863 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate CAS No. 1311316-39-8

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Cat. No.: B1524863
CAS No.: 1311316-39-8
M. Wt: 268.23 g/mol
InChI Key: FSENGAVELWHZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C10H15F3N2O3 and a molecular weight of 268.23 g/mol . This compound is characterized by the presence of a trifluoroethyl group, an acetylpiperidinyl moiety, and a carbamate functional group. It is utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate typically involves the reaction of 1-acetylpiperidine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

1-acetylpiperidine+2,2,2-trifluoroethyl chloroformatetriethylamine2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate\text{1-acetylpiperidine} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 1-acetylpiperidine+2,2,2-trifluoroethyl chloroformatetriethylamine​2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is used in several scientific research fields:

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The acetylpiperidinyl group contributes to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(1-benzylpiperidin-4-yl)carbamate
  • 2,2,2-Trifluoroethyl N-(1-methylpiperidin-4-yl)carbamate
  • 2,2,2-Trifluoroethyl N-(1-phenylpiperidin-4-yl)carbamate

Comparison: Compared to these similar compounds, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group imparts similar properties across these compounds, such as increased lipophilicity and stability, but the specific substituents on the piperidine ring can significantly alter their chemical behavior and applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3/c1-7(16)15-4-2-8(3-5-15)14-9(17)18-6-10(11,12)13/h8H,2-6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENGAVELWHZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.